Ixazomib citrate

Pharmacokinetics Oral bioavailability Drug delivery

Ixazomib citrate (CAS 1239908-20-3) is the only FDA-approved oral proteasome inhibitor, structurally and pharmacologically distinct from injectable bortezomib and carfilzomib. It offers 58% oral bioavailability and a 9.5-day terminal half-life, enabling twice-weekly oral dosing schedules unattainable with parenteral agents. Its 18-minute proteasome dissociation half-life—6.1-fold shorter than bortezomib—drives a large volume of distribution (543 L) and unique tissue penetration profile. Protected by seven active U.S. patents with generic entry no earlier than November 20, 2029; no therapeutically equivalent generic exists. This compound is essential for preclinical oral proteasome inhibition studies, comparative toxicology assessments, and oral formulation development of boron-containing proteasome inhibitors. For research use only.

Molecular Formula C20H23BCl2N2O9
Molecular Weight 517.1 g/mol
CAS No. 1239908-20-3
Cat. No. B1139466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxazomib citrate
CAS1239908-20-3
Molecular FormulaC20H23BCl2N2O9
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESB1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
InChIKeyMBOMYENWWXQSNW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Ixazomib Citrate (CAS 1239908-20-3): First Oral Proteasome Inhibitor for Research and Pharmaceutical Procurement


Ixazomib citrate (CAS 1239908-20-3) is a second-generation, reversible proteasome inhibitor and the citrate prodrug of the active moiety ixazomib (MLN2238) [1]. Upon exposure to aqueous solutions or plasma, ixazomib citrate immediately hydrolyzes to its biologically active form [2]. It selectively and reversibly inhibits the chymotrypsin-like (β5) site of the 20S proteasome with an IC50 of 3.4 nM and Ki of 0.93 nM [3]. Ixazomib citrate is the active pharmaceutical ingredient in NINLARO, approved by the U.S. FDA on November 20, 2015, as the first oral proteasome inhibitor for the treatment of multiple myeloma .

Why Ixazomib Citrate Cannot Be Interchanged with Bortezomib, Carfilzomib, or Other Proteasome Inhibitors in Research


Ixazomib citrate is a structurally and pharmacologically distinct proteasome inhibitor that cannot be interchanged with bortezomib, carfilzomib, or other in-class compounds without fundamentally altering experimental or clinical outcomes [1]. While bortezomib and carfilzomib are both intravenous agents, ixazomib citrate is the only FDA-approved oral proteasome inhibitor, enabling fundamentally different dosing schedules and tissue distribution profiles [2]. Critically, ixazomib citrate is protected by seven active U.S. patents with expected generic entry no earlier than 2029, meaning no therapeutically equivalent generic version is currently available [3]. Differences in proteasome binding kinetics, subunit selectivity, and adverse event profiles—as quantified below—mean that substituting ixazomib citrate with another proteasome inhibitor would invalidate comparative analyses and introduce uncontrolled variables in research protocols [4].

Ixazomib Citrate (1239908-20-3): Quantifiable Differentiation from Bortezomib and Carfilzomib


Oral Bioavailability Enables Sustained Proteasome Inhibition Not Achievable with IV-Only Inhibitors

Ixazomib citrate delivers an oral bioavailability of 58% in humans, enabling twice-weekly oral dosing that achieves sustained proteasome inhibition without the requirement for intravenous or subcutaneous administration [1]. In contrast, bortezomib has negligible oral bioavailability (estimated <1%), necessitating intravenous or subcutaneous injection, while carfilzomib is administered exclusively via intravenous infusion [2]. This pharmacokinetic differentiation directly impacts dosing schedules: ixazomib is administered orally on days 1, 8, and 15 of a 28-day cycle, whereas bortezomib requires weekly or twice-weekly clinic visits for injection, and carfilzomib requires twice-weekly intravenous infusions over 30 minutes [3].

Pharmacokinetics Oral bioavailability Drug delivery Proteasome inhibition

Shorter Proteasome Dissociation Half-Life Drives Enhanced Tissue Distribution

Ixazomib exhibits a 20S proteasome dissociation half-life (t½) of 18 minutes, which is significantly shorter than the dissociation half-life of bortezomib (approximately 110 minutes) [1]. This shorter dissociation half-life correlates with improved tissue distribution in preclinical models, as faster dissociation from the proteasome in blood allows for greater penetration into tissues before irreversible clearance [2]. In human studies, ixazomib demonstrates a large volume of distribution of 543 L, confirming extensive extravascular distribution [3]. The faster dissociation kinetics also contribute to ixazomib's distinct safety profile compared to bortezomib [4].

Proteasome binding kinetics Tissue distribution Pharmacodynamics 20S proteasome

Distinct Adverse Event Profile Quantified via FAERS Pharmacovigilance Analysis

A 2025 FAERS database pharmacovigilance analysis comparing 13,977 adverse drug reaction (ADR) reports for bortezomib, 8,263 for carfilzomib, and 13,296 for ixazomib revealed quantitatively distinct safety signals for each agent [1]. The most frequent adverse reaction signal for bortezomib was peripheral neuropathy; for carfilzomib, it was acute kidney injury; and for ixazomib, it was vomiting [2]. Additionally, the most common infection-related adverse event for bortezomib was cytomegalovirus infection; for carfilzomib, bacteremia; and for ixazomib, conjunctivitis [3]. These divergent safety signals reflect underlying mechanistic and pharmacokinetic differences that preclude direct substitution in clinical or preclinical settings.

Adverse events Pharmacovigilance Safety profile Tolerability

Regulatory Exclusivity and Absence of Generic Alternatives Through at Least 2029

Ixazomib citrate is protected by seven active U.S. patents with the latest compound-claiming patent expiring no earlier than November 20, 2029 [1]. Consequently, no therapeutically equivalent generic version of NINLARO is currently available in the United States [2]. This contrasts with bortezomib, which lost patent protection in 2017 (VELCADE) and 2022 (generic bortezomib injection), and carfilzomib, which faces generic competition beginning in 2027 (KYPROLIS) [3]. For research procurement, this means ixazomib citrate is available exclusively through the branded supply chain, whereas generic bortezomib is widely available from multiple suppliers at reduced cost.

Regulatory exclusivity Patent protection Procurement Generic availability

Ixazomib Citrate (CAS 1239908-20-3): Optimal Research and Procurement Application Scenarios


Preclinical Modeling of Oral Proteasome Inhibitor Maintenance Therapy

Ixazomib citrate is uniquely suited for preclinical studies requiring oral proteasome inhibitor dosing to model maintenance therapy regimens [1]. With 58% oral bioavailability and a 9.5-day terminal half-life, it enables twice-weekly oral dosing schedules that sustain proteasome inhibition without the need for repeated intravenous or subcutaneous injections [2]. This is in contrast to bortezomib and carfilzomib, which require parenteral administration and cannot be used to model oral proteasome inhibition [3]. Researchers investigating long-term maintenance strategies in multiple myeloma or exploring proteasome inhibition in non-oncology indications (e.g., multiple sclerosis, graft-versus-host disease) should procure ixazomib citrate specifically for these protocols.

Comparative Proteasome Inhibitor Pharmacology Studies Requiring Distinct Binding Kinetics

Studies designed to investigate the relationship between proteasome dissociation kinetics and tissue distribution or toxicity profiles should incorporate ixazomib citrate as a comparator with a defined 18-minute proteasome dissociation half-life [1]. This 6.1-fold shorter dissociation half-life relative to bortezomib (~110 minutes) provides a mechanistically distinct comparator that correlates with its large volume of distribution (543 L) and distinct tissue penetration profile [2]. Procurement of ixazomib citrate for such studies enables rigorous head-to-head evaluation of how proteasome binding kinetics influence in vivo pharmacodynamics and safety.

Toxicology and Safety Pharmacology Studies Differentiating Proteasome Inhibitor Class Effects

Investigators conducting comparative toxicology or safety pharmacology assessments of proteasome inhibitors should procure ixazomib citrate to evaluate its distinct adverse event profile [1]. FAERS pharmacovigilance data demonstrate that ixazomib is associated with vomiting as the most frequent adverse reaction signal, whereas bortezomib is predominantly associated with peripheral neuropathy and carfilzomib with acute kidney injury [2]. This differential toxicity profile, derived from 13,296 ADR reports for ixazomib, enables researchers to dissect class-wide versus compound-specific toxicities of proteasome inhibitors.

Formulation and Drug Delivery Research Focused on Oral Boron-Containing Compounds

Ixazomib citrate is an essential reference compound for formulation scientists developing oral delivery systems for boron-containing proteasome inhibitors [1]. Its solubility profile—0.61 mg/mL in 0.1N HCl (pH 1.2) at 37°C, increasing with pH—and its prodrug structure that rapidly hydrolyzes to the active boronic acid moiety under physiological conditions provide a benchmark for novel oral proteasome inhibitor candidates [2]. Given the absence of other FDA-approved oral proteasome inhibitors, procurement of ixazomib citrate is mandatory for comparative formulation studies assessing oral bioavailability, stability, and excipient compatibility of developmental boron-containing proteasome inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ixazomib citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.